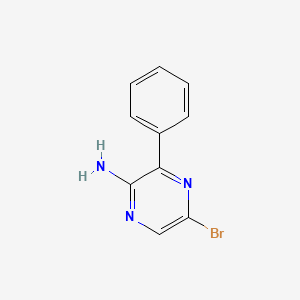

5-Bromo-3-phenylpyrazin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSHZSKPUZBMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672341 | |

| Record name | 5-Bromo-3-phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344940-70-1 | |

| Record name | 5-Bromo-3-phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories for 5 Bromo 3 Phenylpyrazin 2 Amine

While extensive research exists on pyrazine (B50134) derivatives in general, the specific compound 5-Bromo-3-phenylpyrazin-2-amine is a more specialized area of investigation. Research on this compound and its close analogs primarily focuses on its synthesis and potential as a building block for more complex molecules.

The synthesis of related aminobromopyridines and aminobromopyrazines has been explored through various methods, including bromination of the corresponding amino-precursors. orgsyn.orgchemicalbook.comijssst.info For instance, the synthesis of 2-amino-3-bromo-5-methylpyrazine (B112963) has been achieved by reacting 5-methylpyrazin-2-amine (B1296693) with bromine in the presence of pyridine. chemicalbook.com Similarly, the synthesis of 5-bromo-N-phenyl-pyrazine-2,3-diamine has been reported via a catalyst-free cross-coupling reaction under microwave irradiation. nih.gov These synthetic strategies highlight the chemical accessibility of such halogenated aminopyrazine structures.

The reactivity of the bromine and amine groups on the pyrazine ring makes this compound a versatile intermediate for creating a variety of derivatives. The bromine atom can participate in cross-coupling reactions to introduce new aryl or alkyl groups, while the amine group can be acylated or undergo other modifications. This versatility allows for the systematic exploration of the chemical space around this scaffold to identify compounds with desired properties.

Although specific biological activity data for this compound is not extensively documented in publicly available literature, the known bioactivity of related halogenated pyrimidine (B1678525) and pyrazine derivatives suggests its potential as a scaffold for developing new therapeutic agents. For example, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been investigated as novel inhibitors of ULK1, a kinase involved in autophagy, with potential applications in non-small cell lung cancer treatment. nih.gov

Below is a table summarizing the key chemical information for this compound.

| Property | Value | Source |

| Chemical Formula | C10H8BrN3 | chemsrc.com |

| Molecular Weight | 250.10 g/mol | chemsrc.com |

| CAS Number | 344940-70-1 | alchempharmtech.combldpharm.com |

| Synonyms | 2-Amino-5-bromo-3-phenylpyrazine | chemsrc.comheowns.com |

Spectroscopic and Structural Characterization of 5 Bromo 3 Phenylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-3-phenylpyrazin-2-amine is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and pyrazine (B50134) rings, as well as the amino group. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The lone proton on the pyrazine ring is expected to resonate as a singlet, also within the aromatic region. The protons of the primary amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In related substituted anilines, such as 3-bromoaniline, the aromatic protons show characteristic splitting patterns that can be used to infer the substitution pattern on the phenyl ring of the target molecule. rsc.org For instance, in 3-bromoaniline, the proton situated between the two bromine atoms appears at a distinct chemical shift, and similar effects would be expected for the protons on the phenyl group of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.0 - 8.5 | Multiplet |

| Pyrazine H | ~8.0 | Singlet |

| Amino NH₂ | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the pyrazine ring appearing at a downfield shift. The carbon atoms of the pyrazine ring will also have characteristic chemical shifts, influenced by the presence of the nitrogen atoms, the bromine atom, and the phenyl and amino substituents.

Data from analogous compounds, such as 2-amino-3,5-dibromopyrazine (B131937), shows carbon signals in the range of δ 123-152 ppm. rsc.org This suggests that the carbon atoms of the pyrazine ring in this compound will also fall within this region. The carbon atom bearing the bromine atom is expected to be shifted to a lower field compared to the other pyrazine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C | 110 - 140 |

| Pyrazine C | 120 - 155 |

| C-Br | Downfield shift |

| C-NH₂ | Downfield shift |

Advanced NMR Techniques for Tautomerism Studies

The 2-aminopyrazine (B29847) scaffold present in this compound allows for the possibility of tautomerism, where the amino form can exist in equilibrium with its imino tautomer. Advanced NMR techniques, such as variable temperature NMR and two-dimensional NMR (e.g., HSQC, HMBC), can be employed to investigate the presence and dynamics of such tautomeric equilibria. These studies can provide insights into the dominant tautomeric form in different solvents and at various temperatures, which is crucial for understanding the reactivity and biological activity of the compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrN₃), the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the bromine atom, the amino group, or cleavage of the phenyl ring. Analysis of these fragment ions can help to confirm the connectivity of the molecule. For example, the mass spectrum of the related 2-amino-3,5-dibromopyrazine shows a molecular ion peak at m/z 254 (M⁺+1), confirming its molecular weight. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the aromatic C-H and C=C bonds, and the C-Br bond.

The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration will likely be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The IR spectrum of 3-bromoaniline, for instance, shows characteristic peaks for the amino group and the brominated aromatic ring, which can be used as a reference. nist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, the structure of a closely related derivative, 5-Bromo-N³-phenylpyrazine-2,3-diamine, has been reported. nih.gov

In the crystal structure of 5-Bromo-N³-phenylpyrazine-2,3-diamine (C₁₀H₉BrN₄), the molecule crystallizes in the monoclinic space group. nih.gov The dihedral angle between the pyrazine and phenyl rings is 61.34(5)°, indicating a non-planar conformation. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds and N-H···π interactions, which assemble the molecules into a three-dimensional network. nih.gov This structural information for a close analogue provides valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Table 4: Crystal Data for the Derivative 5-Bromo-N³-phenylpyrazine-2,3-diamine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉BrN₄ |

| Molecular Weight | 265.12 |

| Crystal System | Monoclinic |

| a (Å) | 7.4834 (8) |

| b (Å) | 15.4038 (17) |

| c (Å) | 9.2079 (10) |

| β (°) | 91.307 (2) |

| Volume (ų) | 1061.1 (2) |

Crystal System and Space Group Determination

The crystal structure of 5-Bromo-N3-phenylpyrazine-2,3-diamine has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one angle being non-perpendicular to the others. nih.gov

The specific space group for this derivative was identified as P21/c . This designation indicates a primitive unit cell with a twofold screw axis parallel to the b-axis and a c-glide plane perpendicular to it. The determination of the crystal system and space group is fundamental to understanding the symmetry and packing of the molecules in the solid state. nih.gov

| Crystal Data for 5-Bromo-N3-phenylpyrazine-2,3-diamine | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.4834 (8) |

| b (Å) | 15.4038 (17) |

| c (Å) | 9.2079 (10) |

| α (°) ** | 90 |

| β (°) | 91.307 (2) |

| γ (°) | 90 |

| Volume (ų) ** | 1061.1 (2) |

| Z | 4 |

Table 1: Crystallographic data for 5-Bromo-N3-phenylpyrazine-2,3-diamine. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

The molecular geometry of 5-Bromo-N3-phenylpyrazine-2,3-diamine reveals key structural features. The bond lengths within the pyrazine and phenyl rings are within the expected ranges for aromatic systems. Of particular interest are the bond lengths involving the bridging amino group. nih.gov

Interactive Data Table: Selected Bond Lengths for 5-Bromo-N3-phenylpyrazine-2,3-diamine

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br1 | C5 | 1.896 (2) |

| N1 | C2 | 1.355 (3) |

| N2 | C3 | 1.377 (3) |

| N3 | C2 | 1.361 (3) |

| N4 | C3 | 1.420 (3) |

| C2 | N1 | 1.355 (3) |

| C3 | N2 | 1.377 (3) |

| C5 | C6 | 1.385 (4) |

Note: The table presents a selection of bond lengths. For a complete list, please refer to the crystallographic information file.

Interactive Data Table: Selected Bond Angles for 5-Bromo-N3-phenylpyrazine-2,3-diamine

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | N1 | C2 | 116.8 (2) |

| N1 | C2 | N3 | 121.5 (2) |

| N1 | C2 | C3 | 121.5 (2) |

| N2 | C3 | C2 | 119.4 (2) |

| N2 | C3 | N4 | 119.4 (2) |

| C5 | C6 | N1 | 123.1 (2) |

Note: The table presents a selection of bond angles. For a complete list, please refer to the crystallographic information file.

Intermolecular Interactions and Crystal Packing (e.g., N—H···N, N—H···π, C—H···π Hydrogen Bonds)

N—H···N Hydrogen Bonds: A prominent feature of the crystal packing is the presence of intermolecular N—H···N hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor to a nitrogen atom of the pyrazine ring of an adjacent molecule. These interactions link the molecules into chains or more complex networks. In the case of 5-Bromo-N3-phenylpyrazine-2,3-diamine, an N—H···N hydrogen bond is observed with a donor-acceptor distance of 3.084 (3) Å. nih.gov

N—H···π Interactions: In addition to classical hydrogen bonds, N—H···π interactions contribute to the crystal stability. In this type of interaction, an amino hydrogen atom interacts with the π-electron cloud of the phenyl ring of a neighboring molecule. For the studied derivative, an N—H···π interaction is present with a hydrogen to π-centroid distance of 2.63 Å. nih.gov

C—H···π Interactions: While not explicitly detailed for this specific derivative in the primary source, C—H···π interactions are a common feature in the crystal packing of phenyl-substituted heterocyclic compounds. These weak hydrogen bonds involve a carbon-bound hydrogen atom and the π-system of an aromatic ring. Such interactions, along with π-π stacking, often play a crucial role in the organization of molecules in the solid state.

The combination of these intermolecular forces, particularly the N—H···N and N—H···π hydrogen bonds, results in the formation of a three-dimensional network structure for 5-Bromo-N3-phenylpyrazine-2,3-diamine. nih.gov This intricate network of non-covalent interactions is fundamental to the stability and physical properties of the crystalline material.

Theoretical and Computational Studies on 5 Bromo 3 Phenylpyrazin 2 Amine

Quantum Chemical Calculations

No published data were found regarding the quantum chemical calculations of 5-Bromo-3-phenylpyrazin-2-amine. This includes the following specific areas of study:

Density Functional Theory (DFT) for Electronic Structure Analysis

There are no available studies that have employed Density Functional Theory (DFT) to analyze the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Information on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound is not available in the scientific literature.

Reactivity Indices (Electrophilicity Index, Chemical Hardness, Chemical Softness)

There are no published studies detailing the reactivity indices, such as the electrophilicity index, chemical hardness, and chemical softness, for this compound.

Nonlinear Optical (NLO) Properties and Hyperpolarizability

No research detailing the nonlinear optical (NLO) properties or the first-order hyperpolarizability of this compound has been found.

Molecular Modeling and Dynamics Simulations

There is no information available in the public domain regarding molecular modeling or molecular dynamics simulations specifically conducted on this compound.

Molecular Docking Studies

No molecular docking studies featuring this compound as the ligand have been identified in the reviewed literature.

Ligand-Protein Binding Conformations

Currently, there is a lack of specific published research detailing the precise ligand-protein binding conformations of this compound with its biological targets through computational modeling. General principles of inhibitor binding to kinase domains suggest that the phenylpyrazin-2-amine core likely engages in crucial hydrogen bonding interactions with the hinge region of the kinase. The amino group of the pyrazine (B50134) ring is well-positioned to act as a hydrogen bond donor, while the pyrazine nitrogens can serve as acceptors, a common binding motif for kinase inhibitors.

Prediction of Binding Affinity with Biological Targets (e.g., Kinases)

Similar to the binding conformations, specific predicted binding affinity data, such as docking scores or calculated inhibition constants (Ki), for this compound are not readily found in the public domain. The patent literature establishes its role as a precursor to more complex TrkA inhibitors, implying that while it possesses the core structure for binding, its affinity may be a starting point for further optimization.

The development of more potent inhibitors based on this scaffold involves chemical modifications to enhance interactions with the target kinase, thereby improving binding affinity. Computational methods are almost certainly employed in this process to predict how changes to the molecule will affect its binding energy. However, the results of these predictive studies for the parent compound, this compound, have not been disclosed.

In the absence of direct computational data, a quantitative prediction of its binding affinity remains speculative.

Biological and Pharmacological Research Applications of 5 Bromo 3 Phenylpyrazin 2 Amine

Investigation of Anticancer Activities

Research has highlighted the potential of compounds derived from 5-Bromo-3-phenylpyrazin-2-amine in the field of oncology. These investigations have primarily focused on their role as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation.

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer potential of derivatives of this compound is significantly linked to their ability to inhibit Tropomyosin receptor kinase A (TrkA). google.com TrkA is a high-affinity receptor for Nerve Growth Factor (NGF), and its activation triggers signaling pathways that are crucial for cell growth and survival. In many cancers, the Trk/neurotrophin pathway is dysregulated, contributing to tumor progression.

Inhibitors of TrkA, synthesized using this compound as a starting material, have been shown to be effective in preclinical models of cancer. google.com By blocking the kinase activity of TrkA, these compounds can disrupt downstream signaling cascades that promote cell survival, thereby inducing cytotoxicity and apoptosis (programmed cell death) in cancer cells. google.com This mechanism is particularly relevant in neuroendocrine tumors and other cancers where TrkA is overexpressed or mutated.

Inhibition of Cell Proliferation and Cell Cycle Modulation

The antiproliferative effects of this compound derivatives are also a direct consequence of TrkA inhibition. The signaling pathways initiated by TrkA activation are intricately linked to the cell cycle machinery. By blocking TrkA, these compounds can arrest the cell cycle, preventing cancer cells from dividing and proliferating. This halt in proliferation is a key aspect of their therapeutic potential in treating various malignancies.

Evaluation of Antimicrobial and Antifungal Efficacy

While direct studies on the antimicrobial and antifungal efficacy of this compound are limited, the broader class of nitrogen-containing heterocyclic compounds, including quinazolines and quinolines which share structural similarities with pyrazines, are recognized for their significant antimicrobial properties. cymitquimica.com These classes of compounds have been extensively explored for the development of new drugs to combat bacterial and fungal infections. cymitquimica.com The structural motifs present in this compound suggest its potential as a scaffold for the development of novel antimicrobial agents. Further research in this area could lead to the discovery of new therapeutic options for infectious diseases.

Assessment of Anti-inflammatory Potential

The anti-inflammatory potential of compounds derived from this compound is strongly supported by their mechanism of action as TrkA inhibitors. google.com The neurotrophin/Trk pathway, particularly NGF and TrkA, plays a significant role in the pathophysiology of inflammatory pain. google.com Increased levels of NGF are observed in inflammatory conditions, leading to the sensitization of pain-sensing neurons.

By inhibiting TrkA, derivatives of this compound can block the signaling cascade that leads to inflammation and the perception of pain. google.com This makes them promising candidates for the development of novel anti-inflammatory drugs and analgesics for treating conditions such as inflammatory pain and neuropathic pain. google.comgoogleapis.com

Exploration of Neuroprotective Effects

The role of the neurotrophin/Trk pathway is central to the survival, differentiation, and function of neurons. Dysregulation of this pathway is implicated in various neurodegenerative diseases. google.com Consequently, modulators of Trk receptors, including inhibitors derived from this compound, have been investigated for their neuroprotective potential.

Inhibitors of Trk kinases are believed to have therapeutic utility in the treatment of neurodegenerative conditions such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. google.com By modulating the activity of Trk receptors, these compounds could potentially protect neurons from damage and degeneration, offering a novel therapeutic strategy for these debilitating diseases.

Enzyme and Receptor Target Identification and Modulation

The primary identified molecular target for the pharmacological effects of compounds derived from this compound is the Tropomyosin receptor kinase A (TrkA). google.com TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), undergoes dimerization and autophosphorylation, initiating intracellular signaling cascades.

This compound serves as a crucial building block for the synthesis of potent and selective TrkA inhibitors. google.com These inhibitors typically bind to the ATP-binding pocket of the TrkA kinase domain, preventing the phosphorylation of the receptor and thereby blocking its downstream signaling. The development of such inhibitors is a key strategy in the pursuit of new treatments for cancer, pain, inflammation, and neurodegenerative disorders. google.com

Kinase Inhibition Studies (e.g., ATR, FAK)

The 2-aminopyrazine (B29847) core is a well-established hinge-binding motif in numerous kinase inhibitors. researchgate.netfigshare.com This structural feature allows these molecules to compete with ATP for the binding pocket of kinases, thereby inhibiting their activity. Derivatives of this scaffold have been extensively investigated as inhibitors of several critical kinases, including Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase and Focal Adhesion Kinase (FAK).

ATR Kinase Inhibition:

ATR kinase is a primary regulator of the DNA Damage Response (DDR), a network that maintains genomic stability. nih.gov In many cancer cells, the DDR pathway is compromised, making them more reliant on ATR for survival, thus positioning ATR as a key therapeutic target. nih.govintegralbiosciences.com The discovery of a series of aminopyrazines as potent and selective ATR inhibitors highlighted the potential of this chemical class. nih.gov

One study detailed the development of aminopyrazine derivatives with significant ATR inhibitory activity. For instance, a synthesized aminopyrazine compound (Compound 45 in the study) demonstrated a Ki of 6 nM against ATR and was over 600-fold more selective for ATR than for related kinases like ATM or DNA-PK. nih.gov In cellular assays, this compound effectively blocked ATR signaling with an IC₅₀ of 0.42 μM. nih.gov More recently, novel dual inhibitors targeting both ATR and histone deacetylases (HDACs) have been designed using the 2-aminopyrazine motif. nih.gov Two such compounds, 18b and 18c, showed potent dual inhibition with IC₅₀ values against ATR at 6 nM and 3 nM, respectively. nih.gov These findings underscore the utility of the aminopyrazine core, present in this compound, for developing potent and selective ATR inhibitors.

Focal Adhesion Kinase (FAK) Inhibition:

FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a role in promoting metastasis. nih.gov This makes FAK a promising target for anticancer therapies. While direct studies on this compound as a FAK inhibitor are not prominent in the literature, the general class of small molecule kinase inhibitors is highly relevant. For example, a potent FAK inhibitor, known as FAK inhibitor 2, has an IC₅₀ of just 0.07 nM. medchemexpress.com The development of various synthetic compounds, such as 5-pyridinyl-1,2,4-triazoles, has yielded potent FAK inhibitors, with one derivative showing an IC₅₀ of 18.10 nM. nih.gov Given the versatility of the aminopyrazine scaffold in kinase inhibition, the this compound structure represents a potential starting point for the design of novel FAK inhibitors.

Specific Receptor Binding Interactions

While extensive research links the 2-aminopyrazine scaffold to the active sites of various kinases, information regarding its binding to other specific receptor types is limited in publicly available literature. The primary mechanism of action described for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. figshare.comnih.gov This interaction typically involves hydrogen bonding between the aminopyrazine's nitrogen atoms and the kinase hinge region. nih.govacs.org For example, crystal structures of related inhibitors bound to kinases like Aurora A and Nek2 confirm that the pyrazine (B50134) NH and nitrogen atoms interact with backbone residues such as Alanine and Aspartate in the hinge region. nih.govnih.gov Beyond kinase inhibition, the broader receptor interaction profile for this compound remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The optimization of aminopyrazine-based compounds for improved biological activity is heavily guided by structure-activity relationship (SAR) studies. These studies dissect how different chemical groups on the core structure influence potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Effects on Biological Activity

The substituents on both the pyrazine ring and the peripheral phenyl group play a crucial role in determining the biological activity of aminopyrazine derivatives.

Substituents on the Phenyl Ring: In a study of aminopyrazine inhibitors targeting the Nek2 kinase, modifications to a phenyl ring substituent demonstrated significant effects on potency. Starting with a trimethoxyphenyl group, the systematic removal of methoxy (B1213986) groups led to a decrease in binding affinity. nih.gov The complete removal of the phenyl group resulted in a ~50-fold drop in activity, indicating its importance for potency. nih.gov In another series of pyrimidine-based inhibitors, which are structurally similar, the addition of electron-withdrawing groups like nitro and fluoro to a phenoxy ring attached to the core enhanced inhibitory activity against the ULK1 kinase. nih.gov

Substituents on the Pyrazine Core: The bromine atom at the 5-position of the pyrazine ring is a key feature. Halogen atoms can modulate the electronic properties of the ring and can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. In studies of pyrimidine-based inhibitors, the 5-bromo substituent was a common feature in the most active compounds. nih.gov Replacing other positions on the pyrazine core can also have a dramatic impact. For instance, in imidazo-[1,2-a]-pyrazine inhibitors of Aurora kinase, small nonpolar groups at the C-6 position were preferred, with a methyl group improving cell penetration. nih.gov

The following table summarizes the effect of various substituents on the activity of related aminopyrazine and aminopyrimidine kinase inhibitors.

| Scaffold | Kinase Target | Substituent Modification | Observation | Reference(s) |

| Aminopyrazine | Nek2 | Removal of methoxy groups from phenyl ring | Decreased binding affinity | nih.gov |

| Aminopyrazine | Nek2 | Complete removal of phenyl ring | ~50-fold drop in activity | nih.gov |

| Imidazo[1,2-a]pyrazine | Aurora A | Addition of methyl group at C-6 | Improved cell penetration | nih.gov |

| 5-Bromopyrimidine | ULK1 | Addition of 2-fluoro-4-nitrophenoxy group | Most active compound in the series | nih.gov |

Role of Pyrazine Core and Peripheral Moieties

The pyrazine core and its attached groups serve distinct but complementary roles in kinase inhibition.

Pyrazine Core as a Hinge Binder: The 2-aminopyrazine moiety is a bioisostere of adenine (B156593) (the core of ATP) and functions as a critical "hinge-binder". researchgate.net Its nitrogen atoms form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.govacs.org This interaction is fundamental to the inhibitory activity of this class of compounds. The planarity of the pyrazine ring also contributes to favorable stacking interactions within the active site.

Peripheral Moieties for Potency and Selectivity: The phenyl group at the 3-position and the bromo group at the 5-position extend from the core to interact with other regions of the ATP-binding site. The phenyl ring can engage in hydrophobic interactions and its conformation relative to the pyrazine core is important. nih.gov Substituents on this phenyl ring can be modified to exploit specific pockets within the kinase active site, thereby enhancing potency and, crucially, selectivity for the target kinase over other kinases in the human kinome. For example, in Nek2 inhibitors, a coplanar conformation between the phenyl and pyrazine rings was observed in the crystal structure. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

Based on extensive SAR studies of aminopyrazine and related heterocyclic kinase inhibitors, several design principles have emerged to enhance efficacy and selectivity:

Maintain the Hinge-Binding Motif: The 2-aminopyrazine core is essential for binding and should generally be conserved. Alkylation of the amino group or the pyrazine nitrogens involved in hinge binding can lead to a significant loss of activity. nih.gov

Optimize Peripheral Substituents: The groups attached to the core (like the 3-phenyl and 5-bromo substituents) are primary points for modification. Introducing small, appropriately placed functional groups can form additional interactions (hydrophobic, hydrogen bonds, halogen bonds) with specific amino acid residues in the target kinase, leading to higher affinity and selectivity. nih.gov

Exploit Solvent-Exposed Regions: Modifications can be made to the peripheral moieties to extend into the solvent-exposed region of the ATP pocket. This can be used to improve physicochemical properties, such as solubility, without negatively impacting binding affinity. nih.gov

Structure-Based Design: Utilizing X-ray crystal structures of inhibitors bound to their target kinases allows for the rational design of new derivatives. This approach helps to precisely tailor substituents to fit the unique topology of the target's active site, maximizing potency and selectivity while minimizing off-target effects. nih.govresearchgate.net

This compound as a Lead Compound in Drug Discovery

A lead compound is a chemical starting point for the design and development of new drugs. This compound possesses several characteristics that make it an attractive lead compound, particularly for the development of kinase inhibitors.

The core structure, 2-aminopyrazine, is a validated pharmacophore that effectively targets the highly conserved ATP-binding site of kinases. researchgate.netnih.gov Its presence provides a strong foundation for inhibitory activity. The phenyl and bromo substituents provide vectors for chemical modification, allowing medicinal chemists to systematically explore the chemical space around the core to optimize biological activity.

The development of potent ATR inhibitors from an aminopyrazine scaffold demonstrates this principle effectively. nih.gov Starting from initial screening hits, researchers were able to develop compounds with nanomolar potency and high selectivity by modifying the substituents on the pyrazine core. nih.gov Similarly, research into inhibitors for kinases like Nek2 and Aurora has shown that scaffolds containing pyrazine or similar heterocycles can be optimized to yield highly potent and selective molecules. nih.govnih.gov The N-phenylquinoneimine scaffold, which shares structural similarities, is also noted as a versatile platform in drug discovery. nih.gov The journey from a simple heterocyclic core to a clinical candidate often involves the strategic optimization of peripheral groups, a process for which this compound is well-suited.

Development of Novel Chemical Entities (NCEs)

There is a notable absence of published studies that specifically describe the use of this compound as a direct precursor or building block for the creation of NCEs with demonstrated biological activity. While the inherent reactivity of the bromo and amine functionalities suggests its potential for chemical modification and elaboration into more complex molecules, concrete examples of such endeavors leading to the development of NCEs are not found in the reviewed literature.

Scaffold Design for Therapeutic Applications

The concept of using this compound as a central scaffold for the design of therapeutic agents is a plausible hypothesis based on the known pharmacological importance of the pyrazine core. However, there is a lack of specific research articles or patents that showcase the design, synthesis, and evaluation of compound libraries built upon this particular scaffold. Studies on related but distinct bromo-heterocyclic systems highlight the general potential of such structures, but direct evidence of the application of the this compound scaffold in therapeutic design remains elusive in the public domain.

Pharmacological Profiling and Target Validation

Consistent with the lack of data on NCE development and scaffold design, there are no available reports on the pharmacological profiling or target validation of derivatives of this compound. The biological targets of this compound or any synthesized analogs, as well as their efficacy and potency in preclinical models, have not been documented in the accessible scientific literature.

Future Research Directions and Potential Innovations

Rational Design of Next-Generation Pyrazine-Based Therapeutics

The rational design of new drugs is a process that begins with the identification of a lead compound, a molecule that shows some desired biological activity. drugdesign.org Through a process of structural modification, chemists aim to create new compounds with improved efficacy and fewer side effects. This approach, known as structure-activity relationship (SAR) studies, is crucial in the development of new therapeutics. drugdesign.orgnih.govnih.gov

For instance, in the development of inhibitors for the enzyme p300/CBP, a series of 1,4-pyrazine-containing compounds were synthesized and evaluated. nih.gov This led to the discovery of a potent inhibitor with an IC50 of 1.4 μM. nih.gov Similarly, the hybridization of natural products with the pyrazine (B50134) scaffold has yielded derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. acs.orgnih.govrasayanjournal.co.in This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rasayanjournal.co.intandfonline.comtandfonline.comresearchgate.net

Several innovative and eco-friendly methods for the synthesis of pyrazine derivatives have been reported. tandfonline.comtandfonline.comresearchgate.netrsc.org These include one-pot syntheses, which reduce the number of reaction steps and purification procedures, and the use of biocatalysts, which can offer high selectivity and efficiency under mild conditions. tandfonline.comtandfonline.comresearchgate.netrsc.org For example, a continuous-flow system using an immobilized lipase (B570770) has been developed for the synthesis of pyrazinamide (B1679903) derivatives, offering a greener and more efficient alternative to traditional methods. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid screening of vast chemical libraries and the prediction of molecular properties. nih.govbibliomed.orgnih.gov These computational tools can be used to design novel compounds with desired activities and to optimize existing lead molecules. nih.govsemanticscholar.orgtandfonline.commdpi.com

In the context of pyrazine-based therapeutics, computational screening has been instrumental in identifying new pharmacophores and designing potent inhibitors for various targets. nih.gov For example, a large-scale computational screen led to the identification of a novel TrkA inhibitor, which was subsequently optimized to produce a series of potent leads. nih.gov Similarly, in silico studies have been used to identify potential inhibitors of PIM-1 kinase from the ZINC database, with one compound emerging as a promising prototype for further development. bibliomed.org

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrazine scaffold allows for the exploration of a wide range of biological targets and therapeutic areas. tandfonline.comresearchgate.netdoaj.org Researchers are continuously investigating new applications for pyrazine derivatives, from cancer and infectious diseases to cardiovascular and neurological disorders. nih.govnih.govnih.govpreprints.org

Recent studies have highlighted the potential of pyrazine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govpreprints.org The discovery of novel pyrrolo[2,3-b]pyrazine and 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors opens up new avenues for the development of targeted cancer therapies. nih.govpreprints.org Furthermore, the ability of certain pyrazine-based compounds to bind to DNA suggests their potential use as anticancer agents. nih.govnih.gov

Development of Diagnostic or Imaging Probes

In addition to their therapeutic potential, pyrazine derivatives are also being explored for their use as diagnostic and imaging agents. nih.govfrontiersin.orgnih.govresearchgate.net Their unique photophysical properties, such as fluorescence and long-term stability, make them suitable for a variety of bioimaging applications. frontiersin.org

A novel pyrazine-bridged D-A-D type fluorescent probe has been developed for long-term live cell imaging. frontiersin.org This probe exhibits high photostability and low cytotoxicity, allowing for the dynamic monitoring of cellular processes. frontiersin.org Another study reported a pyrazine-functionalized carbazole (B46965) derivative with photosensitive and pH-dependent activity, demonstrating its potential as both an antifungal and imaging agent. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-phenylpyrazin-2-amine?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A representative method includes:

- Suzuki-Miyaura Coupling : Reacting 5-bromo-2-aminopyrazine derivatives with phenylboronic acids under mild conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent at 80–100°C). Yields range from 50–75% depending on substituent steric effects .

- Halogenation Followed by Amination : Bromination of pyrazine precursors using HBr/NaNO₂ in THF at 0°C, followed by amination with phenyl groups via nucleophilic substitution .

Q. Key Optimization Factors :

- Control reaction temperature to minimize dehalogenation side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns. For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while pyrazine protons resonate at δ 8.1–8.5 ppm. The bromine atom induces distinct deshielding effects .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.03 for C₁₀H₈BrN₃) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming bromine at position 5 vs. 6) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HBr gas during synthesis .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency in sterically hindered substrates .

- Solvent Selection : Replace DMF with toluene/EtOH mixtures to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >70% yield .

Case Study : A 79% yield was achieved using THF/HBr/NaNO₂ at 0°C with rigorous exclusion of moisture .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Scenario : Discrepancies in NMR signals due to tautomerism or impurities.

- Solution :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., amine proton exchange) by analyzing signal splitting at –40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish pyrazine C-H from phenyl C-H) .

- Elemental Analysis : Confirm Br content (theoretical: 30.3%) to rule out debrominated impurities .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

-

Substituent Effects :

Substituent Position Impact -CH₃ N-methyl ↑ Lipophilicity, ↓ solubility -CF₃ Phenyl ↑ Metabolic stability -NH₂ Pyrazine ↑ Hydrogen bonding -

Rational Design :

- Replace bromine with electron-withdrawing groups (e.g., -CN) to modulate electronic effects.

- Introduce fluorine at the phenyl ring to enhance blood-brain barrier penetration .

Q. How to analyze reaction mechanisms for unexpected byproducts?

Example : Formation of dehalogenated byproducts during Suzuki coupling.

- Hypothesis : Pd catalyst promotes premature C-Br bond cleavage.

- Validation :

- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates.

- Isotopic Labeling : Use ⁸¹Br-labeled substrate to trace bromine elimination pathways .

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to correlate with experimental redox potentials.

- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinase enzymes) using PyMol or AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.